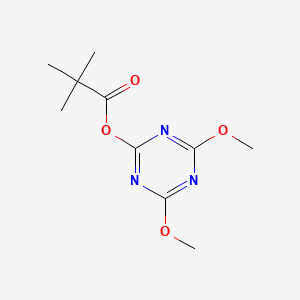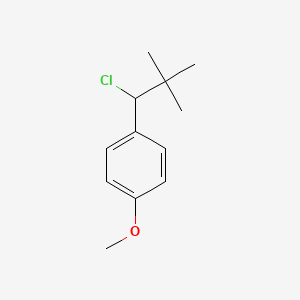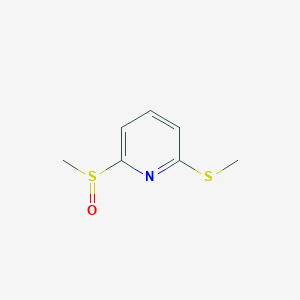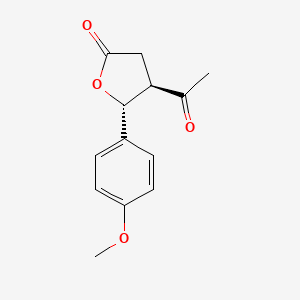
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is a chemical compound known for its unique structure and properties It is a cyclopropane derivative with four ester groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following reaction:
3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid+4CH3OH→Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate+4H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid.
Reduction: Formation of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The cyclopropane ring provides a unique structural framework that can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetramethylcyclopropane: Lacks the ester groups, making it less reactive in esterification and substitution reactions.
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol: The reduced form of the compound with hydroxyl groups instead of ester groups.
3,3-Dimethylcyclopropane-1,1,2,2-tetracarboxylic acid: The precursor acid form of the compound.
Uniqueness
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is unique due to its combination of a cyclopropane ring with four ester groups
Properties
CAS No. |
92157-77-2 |
|---|---|
Molecular Formula |
C13H18O8 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C13H18O8/c1-11(2)12(7(14)18-3,8(15)19-4)13(11,9(16)20-5)10(17)21-6/h1-6H3 |
InChI Key |
WVBZYEQMHDNUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
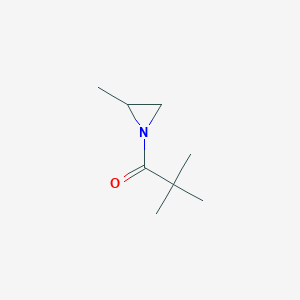

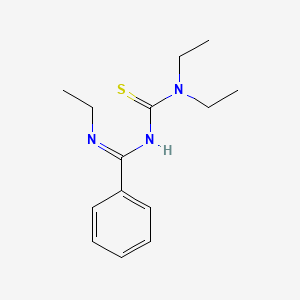
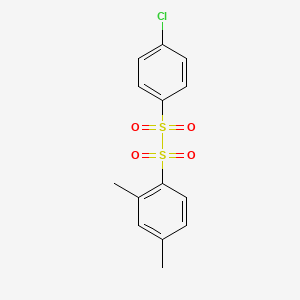


![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
